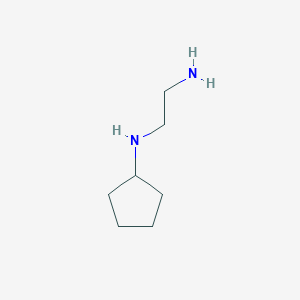

N-(2-Aminoethyl)cyclopentanamine

説明

N-(2-Aminoethyl)cyclopentanamine, also known as 2-(Aminomethyl)cyclopentanamine , is a chemical compound with the molecular weight of 114.19 . It is a colorless to yellow liquid and is used in laboratory chemicals .

Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid . It is stored at a temperature of +4C .科学的研究の応用

Neurotoxicity and Neuroprotection

Cypermethrin-Induced Neurotoxicity

Research on cypermethrin, a pesticide, offers insights into neurotoxicity mechanisms that could be relevant to N-(2-Aminoethyl)cyclopentanamine. Cypermethrin crosses the blood-brain barrier, inducing oxidative stress and DNA damage in neuronal cells, affecting neurotransmitter levels and potentially leading to neurodegenerative conditions. These studies suggest a focus on the prevention and mitigation of neurotoxicity in environmental and occupational health contexts (Singh et al., 2012).

Drug Delivery Systems

Cyclodextrins in Drug Delivery

Cyclodextrins and their derivatives play a crucial role in enhancing the solubility, stability, and bioavailability of pharmaceutical compounds. Their ability to form inclusion complexes with various molecules could be applied to improve the delivery of compounds like this compound, making them more effective in therapeutic applications (Challa et al., 2005).

Modulation of Neurotransmitter Systems

N-acetylcysteine (NAC) in Psychiatry

Studies on NAC, an acetylated amino acid, reveal its potential in treating psychiatric disorders by modulating neurotransmitter pathways, suggesting a similar research avenue for this compound. NAC's mechanisms include modulating glutamatergic, neurotropic, and inflammatory pathways, offering a template for exploring how this compound might influence similar pathways to treat psychiatric conditions (Dean et al., 2011).

Anticancer Potential

Cyclophosphamide in Cancer Therapy

The application of cyclophosphamide, an alkylating agent, in cancer treatment provides a model for studying the potential anticancer effects of this compound. By understanding the mechanisms through which cyclophosphamide exerts its cytotoxic and immunosuppressive effects, researchers could explore whether this compound has similar or complementary anticancer properties (Ahmed & Hombal, 1984).

特性

IUPAC Name |

N'-cyclopentylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-5-6-9-7-3-1-2-4-7/h7,9H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGOLOVCXMHOLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3As,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B2889770.png)

![2-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,4-diazepan-1-yl)-N,N-dimethylacetamide](/img/structure/B2889775.png)

![N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2889777.png)

![(5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2889781.png)

![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2889785.png)

![methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2889790.png)

![2-bromo-6-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide](/img/structure/B2889793.png)